![molecular formula C6H11NO B13477383 1-Oxa-5-azaspiro[2.5]octane CAS No. 185-74-0](/img/structure/B13477383.png)
1-Oxa-5-azaspiro[2.5]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxa-5-azaspiro[25]octane is a heterocyclic compound that features a spirocyclic structure, which means it has two rings sharing a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-5-azaspiro[2.5]octane typically involves the annulation of cyclopentane or four-membered rings. One common method involves the reaction of cyclohexanone with ammonia and sodium hypochlorite . This reaction is highly exothermic and requires precise control of reaction conditions to ensure safety and efficiency.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved using continuous-flow synthesis in a microreaction system. This method allows for better control over reaction conditions, leading to higher yields and safer production processes .
Análisis De Reacciones Químicas
Types of Reactions
1-Oxa-5-azaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product and include temperature control, solvent choice, and reaction time .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-Oxa-5-azaspiro[2.5]octane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and mechanisms.
Mecanismo De Acción
The mechanism of action of 1-Oxa-5-azaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. Its spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating biological processes. Detailed studies on its molecular targets and pathways are still ongoing .
Comparación Con Compuestos Similares
Similar Compounds
1-Oxa-6-azaspiro[2.5]octane: Similar in structure but with different reactivity and applications.
2-Azaspiro[3.4]octane: Another spirocyclic compound with distinct synthetic routes and uses.
1-Oxa-9-azaspiro[5.5]undecane: Known for its antituberculosis activity and unique biological properties.
Uniqueness
1-Oxa-5-azaspiro[2.5]octane stands out due to its specific ring structure and the versatility it offers in synthetic chemistry.
Propiedades
Número CAS |
185-74-0 |
|---|---|
Fórmula molecular |
C6H11NO |
Peso molecular |
113.16 g/mol |
Nombre IUPAC |
1-oxa-7-azaspiro[2.5]octane |
InChI |
InChI=1S/C6H11NO/c1-2-6(5-8-6)4-7-3-1/h7H,1-5H2 |
Clave InChI |
MILAKLKXTOPEMI-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CNC1)CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




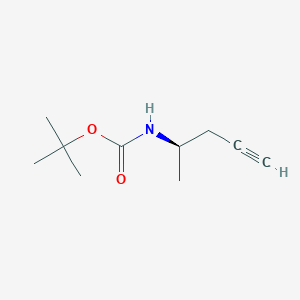
![2-amino-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol dihydrochloride](/img/structure/B13477323.png)

![tert-butyl N-[2,3-bis(methanesulfonyloxy)propyl]carbamate](/img/structure/B13477329.png)
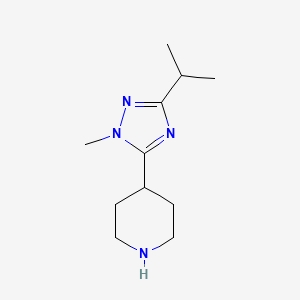
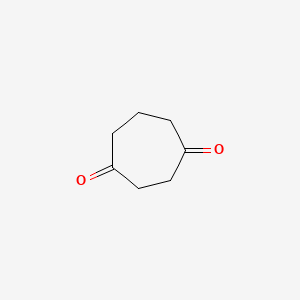
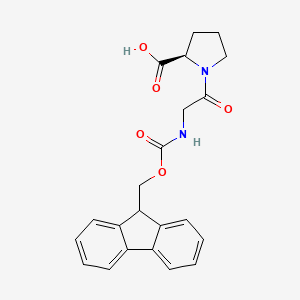
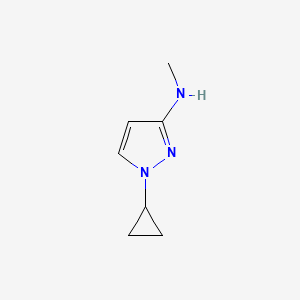
![3-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile dihydrochloride](/img/structure/B13477364.png)
![4-[(3-Methylphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13477371.png)
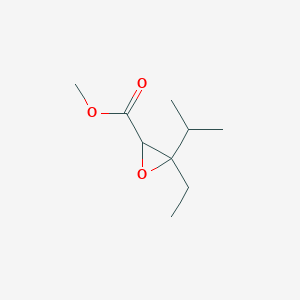
![N-{3-aminobicyclo[1.1.1]pentan-1-yl}cyclopropanesulfonamidehydrochloride](/img/structure/B13477379.png)
